3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol
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Overview
Description
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is an organic compound that features a benzofuran ring substituted with a methylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzofuran derivative followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods may also employ catalysts to accelerate the reactions and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: The methylsulfonyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzofuran derivatives can be obtained, depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-2,3-dihydrobenzofuran-2-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitro-2,3-dihydrobenzofuran-2-ol: Lacks the methylsulfonyl group, affecting its solubility and stability.
3-(Methylsulfonyl)-5-nitrobenzofuran: Similar structure but without the dihydro component, leading to different chemical properties.
Uniqueness
3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is unique due to the presence of both the nitro and methylsulfonyl groups on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO6S |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-methylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C9H9NO6S/c1-17(14,15)8-6-4-5(10(12)13)2-3-7(6)16-9(8)11/h2-4,8-9,11H,1H3 |
InChI Key |
OPLBVKMIFSBWJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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